molecular formula C16H14ClF3N2 B3019903 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 338793-09-2

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3019903
CAS No.: 338793-09-2
M. Wt: 326.75
InChI Key: WOCFRHHBLPZBOD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline (CAS: 338793-09-2) is a tetrahydroisoquinoline derivative featuring a pyridinylmethyl substituent. Its molecular formula is C₁₆H₁₄ClF₃N₂ with a molecular weight of 326.75 g/mol . The tetrahydroisoquinoline core contributes to structural rigidity, a feature common in molecules targeting neurological or receptor-mediated pathways .

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2/c17-13-7-11(16(18,19)20)9-22-15(13)8-14-12-4-2-1-3-10(12)5-6-21-14/h1-4,7,9,14,21H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCFRHHBLPZBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, can be synthesized through halogenation and trifluoromethylation reactions.

    Coupling Reaction: The pyridine intermediate is then coupled with a tetrahydroisoquinoline derivative using a suitable coupling reagent under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the pyridine ring or the tetrahydroisoquinoline moiety.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the chloro or trifluoromethyl positions.

Scientific Research Applications

Neuropharmacological Applications

Research indicates that this compound exhibits properties that may influence neurotransmitter systems. It has been evaluated for its potential as a treatment for neurodegenerative diseases and mental health disorders. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier.

Case Study : A study explored the effects of similar tetrahydroisoquinoline derivatives on dopamine receptors, suggesting potential applications in treating Parkinson's disease and schizophrenia by modulating dopaminergic activity.

Anticancer Activity

The compound has shown promise in preliminary studies as an anticancer agent. Its structural similarity to known chemotherapeutic agents allows for exploration in various cancer types.

Case Study : In vitro studies demonstrated that derivatives of tetrahydroisoquinoline could induce apoptosis in cancer cell lines. Further investigations are needed to evaluate the efficacy and mechanism of action against specific tumors.

Antimicrobial Properties

Emerging research suggests that compounds with similar structures possess antimicrobial properties. The presence of the pyridine ring may contribute to enhanced activity against certain bacterial strains.

Case Study : A comparative analysis of various pyridine-containing compounds revealed significant antibacterial activity against Gram-positive bacteria, indicating a potential therapeutic avenue for infections resistant to standard antibiotics.

Data Table: Summary of Research Findings

Application AreaFindings/ObservationsReferences
NeuropharmacologyModulates dopamine receptors; potential for mental health treatment
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesSignificant activity against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Tetrahydroisoquinoline Derivatives

Compound Name Substituents Key Features Pharmacological Notes References
Target Compound 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl High lipophilicity due to CF₃; potential MAO interaction Structural similarity to neurotoxic MPTP analogs but lacks N-methylation, possibly reducing neurotoxicity
1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Salsolinol) 6,7-Dihydroxy, 1-methyl Endogenous dopamine-derived compound N-methylation in substantia nigra produces neurotoxic isoquinolinium ions via MAO-B; linked to Parkinson’s disease
N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-2-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxamide (6a) Pyrimidinyl, carboxamide, piperazinyl Enhanced solubility and receptor binding due to polar groups Designed for selective kinase inhibition; demonstrates structure-activity relationship (SAR) importance
1-Methyl-3,4-dihydroisoquinoline derivatives 6-/7-Hydroxy, methoxy, or ethoxy groups Variable substituents influence toxicity and blood pressure effects Quaternary salts are more toxic than amines; dihydroxy derivatives potentiate epinephrine

Pyridine-Containing Compounds

Compound Name Core Structure Key Features Applications References
Haloxyfop-methyl ester Pyridinyloxy phenoxypropanoate Herbicidal activity; similar 3-chloro-5-CF₃-pyridinyl group Agrochemical use (herbicide)
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Tetrahydropyridine Prodrug metabolized to neurotoxic MPP⁺ ion Induces Parkinsonism via substantia nigra degeneration
N-Methyl-1,2,3,4-tetrahydroisoquinoline N-Methyl tetrahydroisoquinoline Endogenous compound oxidized to neurotoxic ions Implicated in Parkinson’s disease pathology

Key Comparative Findings

Substituent Effects on Toxicity The trifluoromethyl group in the target compound increases lipophilicity and metabolic stability compared to hydroxy/methoxy-substituted analogs, which often show reduced toxicity . Unlike MPTP or N-methylated tetrahydroisoquinolines, the absence of an N-methyl group in the target compound likely prevents oxidation to neurotoxic pyridinium species .

Receptor Interactions The pyridinylmethyl substituent may enhance binding to aromatic-rich receptors (e.g., dopamine or serotonin receptors), similar to haloxyfop’s interaction with acetyl-CoA carboxylase in plants . Quaternary ammonium salts (e.g., 1-methyl-3,4-dihydroisoquinoline derivatives) exhibit higher toxicity due to increased membrane permeability, a feature absent in the target compound .

Biological Activity

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline (CAS: 338793-09-2) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17ClF3N2
  • Molecular Weight : 328.72 g/mol
  • Chemical Structure : The compound features a tetrahydroisoquinoline core with a chlorinated pyridine substituent.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Epac Inhibition : Related tetrahydroquinoline analogs have been identified as inhibitors of the cAMP-binding protein Epac, which plays a role in cardiac hypertrophy and tumor invasion. These compounds block Epac1 guanine nucleotide exchange activity without affecting protein kinase A activity .
  • Antineoplastic Activity : Some derivatives exhibit moderate antineoplastic activity against cancer cell lines such as TK-10 and HT-29. This suggests potential applications in oncology .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Description
Antineoplastic Moderate activity against specific cancer cell lines (TK-10 and HT-29) .
Epac Inhibition Inhibits guanine nucleotide exchange activity of Epac1 .
Cytotoxicity Potential cytotoxic effects observed at higher concentrations .

Study 1: Anticancer Properties

In a study examining the anticancer properties of tetrahydroquinoline derivatives, it was found that certain modifications to the structure enhanced activity against various tumor cell lines. The study highlighted the importance of specific substituents on the isoquinoline core for achieving desired biological effects .

Study 2: Mechanistic Insights into Epac Inhibition

Another investigation focused on the mechanism by which tetrahydroquinoline analogs inhibit Epac. It was noted that these compounds do not compete with agonists for binding but rather exhibit uncompetitive inhibition. This finding provides insights into their potential therapeutic applications in diseases involving Epac dysregulation .

Q & A

Q. What are the standard synthetic routes for 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline?

The compound can be synthesized via a modified Pummerer reaction , which is efficient for introducing substituents into the tetrahydroisoquinoline scaffold. Key steps include:

  • Cyclization of appropriately substituted precursors using trifluoroacetic anhydride (TFAA) as a catalyst.
  • Introduction of the pyridinylmethyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). This method is validated for similar tetrahydroisoquinoline derivatives in heterocyclic chemistry .

Q. What analytical methods confirm the molecular structure of this compound?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR spectroscopy to identify proton environments and carbon frameworks.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Single-crystal X-ray diffraction for absolute stereochemical determination, as demonstrated in studies of related triazolo-isoquinoline systems .

Q. What purification techniques are recommended for isolating this compound?

Effective purification methods include:

  • Column chromatography using silica gel and gradients of ethyl acetate/hexane.
  • Recrystallization from ethanol or dichloromethane/hexane mixtures, leveraging solubility differences noted in physicochemical databases (e.g., boiling point and density data) .

Q. How should researchers design stability studies for this compound under varying conditions?

Stability assessments should:

  • Expose the compound to controlled environments (e.g., pH 3–10 buffers, UV light, elevated temperatures).
  • Monitor degradation via HPLC-UV at regular intervals. Storage recommendations (e.g., inert atmosphere, −20°C) from safety data sheets can guide experimental setups .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during characterization be resolved?

Discrepancies (e.g., overlapping NMR signals) require:

  • 2D NMR techniques (COSY, HSQC, HMBC) to resolve complex coupling patterns.
  • Variable-temperature NMR to mitigate dynamic effects.
  • Cross-validation with X-ray crystallography , as shown in studies of chlorinated isoquinoline derivatives .

Q. What strategies optimize enantiomeric purity during synthesis?

Enantioselective synthesis can be achieved via:

  • Chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps.
  • Chiral HPLC using cellulose-based columns for separation, as applied to tetrahydroisoquinoline analogs .
  • Asymmetric catalysis with chiral ligands (e.g., BINAP) in palladium-mediated cross-couplings .

Q. How do steric and electronic factors influence the reactivity of the pyridinylmethyl group?

The trifluoromethyl and chloro substituents on the pyridine ring:

  • Introduce electron-withdrawing effects , reducing nucleophilicity at the methylene position.
  • Create steric hindrance, necessitating bulky bases (e.g., DBU) for efficient alkylation. Computational studies (DFT) can predict reactive sites, as seen in pyridine-carbonitrile derivatives .

Q. What computational methods predict the compound’s binding affinity with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations are used to:

  • Model interactions with enzymes (e.g., kinases) based on docking scores and binding poses.
  • Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) . PubChem’s 3D conformer data supports initial docking setups .

Methodological Tables

Table 1. Key Synthetic Parameters for Modified Pummerer Reaction

ParameterOptimal ConditionReference
CatalystTFAA
SolventDCM/MeCN (1:1)
Reaction Temperature0°C → RT
PurificationSilica gel (EtOAc/Hexane)

Table 2. Stability Study Design

ConditionTest RangeAnalytical Method
pH3–10HPLC-UV
Temperature25°C, 40°C, 60°CTGA/DSC
Light ExposureUV (254 nm, 48 hrs)NMR/MS

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